molecular formula C10H11BrO4 B1411781 3-Bromo-5-(2-methoxyethoxy)-benzoic acid CAS No. 1596899-07-8

3-Bromo-5-(2-methoxyethoxy)-benzoic acid

Cat. No. B1411781
CAS RN: 1596899-07-8
M. Wt: 275.1 g/mol
InChI Key: XIDRIENWQVENSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(2-methoxyethoxy)-benzoic acid, also known as 3-Bromo-5-methoxyethoxybenzoic acid (BMMEBA), is a brominated organic compound that is found naturally in some plants. It is an important intermediate in organic synthesis and has been used in various scientific applications. BMMEBA has been studied for its properties and potential applications in the fields of biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

Synthesis and Industrial Applications

3-Bromo-5-(2-methoxyethoxy)-benzoic acid, due to its bromo and methoxy functional groups, is likely to be a key intermediate in various chemical syntheses. For instance, a structurally similar compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a critical intermediate for the synthesis of a family of SGLT2 inhibitors, highlighting the relevance of such compounds in the pharmaceutical industry (Zhang et al., 2022).

Molecular Structure Analysis

Derivatives of bromo-methoxy benzoic acid have been the subject of structural and vibrational analysis, as demonstrated by a study on 4-bromo-3-(methoxymethoxy) benzoic acid. The study employed Density Functional Theory (DFT) to determine various molecular parameters, underscoring the importance of such compounds in understanding chemical reactivity and properties (Yadav et al., 2022).

Crystallography and Material Science

The crystal structures of bromo-methoxy benzoic acid derivatives have been analyzed, offering insights into their potential applications in material science and crystallography. For example, the study of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid revealed their two-dimensional architectures, formed by hydrogen bonds and other molecular interactions, which could be relevant for designing new materials (Suchetan et al., 2016).

properties

IUPAC Name

3-bromo-5-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-2-3-15-9-5-7(10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDRIENWQVENSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2-methoxyethoxy)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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